(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone
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Overview
Description
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.5]octane ring system with difluoro and azaspiro substituents, along with a methanone group attached to a 3-fluoro-4-methoxyphenyl ring. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spiro[2.5]octane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,1-difluoro-2-azaspiro[2.5]octane derivative.
Introduction of the Methanone Group: The methanone group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Attachment of the Fluoro and Methoxy Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes or receptors, potentially modulating their activity. The spirocyclic structure may contribute to its stability and bioavailability, allowing it to effectively reach and interact with its targets.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
3-Methoxyphenylboronic acid: Used in Suzuki coupling reactions for the synthesis of biaryl compounds.
2,5-Difluorophenyl isocyanate: Utilized in the synthesis of fluorinated organic compounds.
Uniqueness
(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone is unique due to its spirocyclic structure combined with multiple fluorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-21-12-3-2-10(8-11(12)16)13(20)19-6-4-14(5-7-19)9-15(14,17)18/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPCPGVJSGFLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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